3,5-difluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3,5-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFTAKIGZFDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile & Solvent Selection: 3,5-Difluoro-N-methoxy-N-methylbenzamide
[1]
CAS Registry Number: 874889-34-6 Molecular Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol Compound Class: Weinreb Amide / Fluorinated Benzamide
Executive Summary
This compound is a specialized synthetic intermediate, primarily utilized as a "Weinreb amide" electrophile to synthesize 3,5-difluorophenyl ketones via nucleophilic addition (e.g., Grignard or organolithium reagents).
Its solubility is governed by the lipophilic 3,5-difluorophenyl core and the polar-aprotic N-methoxy-N-methyl amide functionality. It exhibits high solubility in chlorinated and polar aprotic solvents (DCM, THF), moderate-to-high solubility in ethers , and low solubility in water .[1]
Critical Application Note: For organometallic coupling (the primary use case), this compound must be dissolved in anhydrous, non-protic solvents (THF, Et₂O) to prevent reagent quenching.[1]
Physicochemical Basis of Solubility
Understanding the structural drivers allows for accurate solvent prediction in the absence of empirical values for every solvent system.[1]
| Structural Feature | Effect on Solubility |
| Difluorophenyl Ring | Increases lipophilicity (LogP) compared to non-fluorinated analogs. Enhances solubility in halogenated solvents (DCM, CHCl₃) and aromatics (Toluene).[1] |
| Weinreb Amide Group | Provides a polar handle, ensuring solubility in polar aprotic solvents (THF, EtOAc, DMF).[1] Prevents the strong intermolecular H-bonding seen in primary amides, resulting in a lower melting point (likely a viscous oil or low-melting solid). |
| Lack of H-Bond Donors | Renders the molecule aprotic .[1] It is compatible with strong bases (LDA, n-BuLi) provided the solvent is anhydrous.[1] |
Solubility Landscape
The following data categorizes solvents based on their suitability for synthesis , purification , and storage .
A. High Solubility (Primary Solvents)
Recommended for stock solutions and reaction media.[1]
-
Dichloromethane (DCM): Excellent solubility (>100 mg/mL). Standard solvent for synthesis and extraction.[1]
-
Tetrahydrofuran (THF): Excellent solubility.[1] The gold standard for downstream Grignard/Lithium reactions.[1]
-
Ethyl Acetate (EtOAc): High solubility.[1] Preferred for extraction and TLC spotting.[1]
-
Chloroform (CHCl₃): Excellent solubility.[1] Often used for NMR analysis.[1]
-
Dimethylformamide (DMF) / DMSO: High solubility, but difficult to remove.[1] Avoid unless necessary for specific nucleophilic substitutions.
B. Moderate Solubility
-
Diethyl Ether (Et₂O): Good solubility.[1] Useful for reactions requiring lower boiling points than THF.[1]
-
Toluene: Moderate to Good.[1] Useful for high-temperature reactions, though Weinreb amides are typically reacted at low temperatures (-78°C to 0°C).
-
Alcohols (MeOH, EtOH): Soluble, but chemically incompatible with downstream organometallic steps (protic solvents quench Grignard reagents).[1]
C. Low Solubility / Anti-Solvents[2]
Experimental Protocols
Protocol A: Visual Solubility Screen (Qualitative)
Use this rapid workflow to determine solvent suitability for process development.[1]
-
Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Observation:
-
Clear Solution: Soluble (>100 mg/mL).[1]
-
Cloudy/Particles: Sonicate for 5 minutes at 25°C.
-
-
Dilution: If still cloudy, add solvent in 100 µL increments until clear or total volume reaches 2 mL (<5 mg/mL).
-
Result: Record the volume required for complete dissolution to calculate approximate solubility.
Protocol B: HPLC Solubility Determination (Quantitative)
Required for GMP or precise formulation data.[1]
-
Saturation: Add excess solid/oil compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents water clogging).[1]
-
Analysis: Dilute the filtrate 100-fold with Acetonitrile and inject onto HPLC.
-
Calculation: Compare peak area against a standard curve of known concentration in ACN.
Decision Workflows (Visualization)
Figure 1: Solvent Selection for Reaction & Processing
This logic tree guides the researcher through selecting the correct solvent based on the intended chemical transformation.[1]
Caption: Decision matrix for selecting solvents for this compound based on process stage.
Handling & Stability
-
Hygroscopicity: Weinreb amides can be slightly hygroscopic.[1] Store under nitrogen if using in strictly anhydrous reactions.[1]
-
Physical State: Typically a viscous oil or low-melting solid. If the compound has solidified in the bottle, gently warm to 40°C or dissolve in a small amount of DCM to transfer.[1]
-
Stability: Stable in neutral and acidic aqueous solutions for short periods (during workup).[1] Hydrolyzes slowly in strong base or strong acid with heat.[1]
References
-
ChemicalBook. (2024).[1] this compound - CAS 874889-34-6 Properties.Link
-
Sweeney, Z. K., et al. (2008).[1] Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor.[1] Journal of Medicinal Chemistry, 51(23), 7449–7458.[1] (Describes synthesis and handling of analogous fluorinated benzamides). Link
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational text on Weinreb amide solubility and reactivity). Link
-
PubChem. (2024).[1][2] Compound Summary for CAS 874889-34-6.[3] National Library of Medicine.[1] Link
Technical Guide: Safe Handling and Operational Protocols for 3,5-Difluoro-N-methoxy-N-methylbenzamide
Executive Summary
This guide defines the safety architecture for handling 3,5-difluoro-N-methoxy-N-methylbenzamide (CAS 874889-34-6).[1] While Weinreb amides are valued for their stability in preventing over-addition during ketone synthesis, the specific fluorination pattern of this derivative introduces distinct physicochemical hazards. The presence of the 3,5-difluoro motif increases lipophilicity, thereby enhancing dermal permeability compared to non-fluorinated analogues. This document outlines a self-validating safety protocol focusing on containment, exposure prevention during organometallic reactions, and emergency mitigation.
Chemical Identity & Physicochemical Profile[2][3]
Effective safety protocols begin with accurate identification.[2] The following data establishes the baseline for risk assessment.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 874889-34-6 |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| Physical State | Solid (typically off-white to white crystalline powder) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparing solubility in water. |
| Key Functional Group | Weinreb Amide (N-methoxy-N-methyl) |
| Reactive Moiety | Electron-deficient aromatic ring (due to 3,5-difluoro substitution) |
Comprehensive Hazard Analysis
Toxicology & Exposure Mechanisms
Unlike generic benzamides, the 3,5-difluoro substitution significantly alters the safety profile.
-
Enhanced Dermal Absorption: Fluorine substitution increases the partition coefficient (LogP), facilitating transport across the stratum corneum. Standard latex gloves are insufficient; nitrile or fluoropolymer laminates are required.
-
Hydrolysis Risks: Upon contact with strong acids or metabolic processing, the Weinreb moiety may release N,O-dimethylhydroxylamine , a known skin and respiratory irritant.
-
Combustion Byproducts: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), necessitating specific firefighting protocols (avoiding water jets that may solubilize HF into corrosive runoff).
Reactivity Hazards
The primary utility of this compound involves reactions with strong nucleophiles (e.g., Grignard reagents, Organolithiums).
-
Exothermicity: The chelation-controlled addition of nucleophiles to the Weinreb amide is exothermic. Lack of thermal control can lead to solvent boiling and runaway pressure buildup.
-
Incompatibility: Violent reaction with strong oxidizing agents and strong bases.
Engineering Controls & PPE (Hierarchy of Defense)
The following diagram illustrates the decision logic for selecting protective barriers based on the compound's properties.
Figure 1: Hazard-to-Control Logic Flow. The lipophilic nature of the fluorinated ring dictates the specific glove requirement.
Personal Protective Equipment (PPE) Standards
-
Respiratory: If handling >100 mg outside a hood (not recommended), use a P95/P3 particulate respirator.
-
Dermal: Double-gloving strategy. Inner glove: Nitrile (standard). Outer glove: High-breakthrough Nitrile or Laminate (e.g., Silver Shield) if handling solutions.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of splash during quenching steps.
Operational Protocol: Organometallic Addition
The most hazardous operation involving this compound is its conversion to a ketone via organometallic addition (e.g., R-Li or R-MgBr). The following protocol ensures safety through process control .
Pre-Reaction Checklist (Self-Validating)
-
Moisture Check: Is glassware flame-dried/oven-dried? (Water reacts violently with organometallics).
-
Inert Atmosphere: Is the Argon/Nitrogen line active with a positive pressure bubbler?
-
Cooling Capacity: Is the dry ice/acetone bath prepared before reagent transfer begins?
Step-by-Step Synthesis Protocol
Step 1: Solvation
-
Dissolve this compound in anhydrous THF (Tetrahydrofuran) or Et₂O.
-
Safety Note: Concentration should typically not exceed 0.5 M to allow for efficient heat dissipation.
Step 2: Cryogenic Cooling
-
Cool the solution to -78°C (Dry ice/Acetone) or 0°C (Ice/Water) depending on the nucleophile's reactivity.
-
Causality: Low temperature stabilizes the tetrahedral intermediate (chelated form), preventing over-addition and controlling the exotherm.
Step 3: Reagent Addition
-
Add the organometallic reagent (e.g., Methyl Lithium) dropwise via syringe or cannula.
-
Critical Limit: Rate of addition must ensure internal temperature does not rise >5°C above setpoint.
Step 4: Controlled Quench
-
The Danger Zone: Quenching is the highest risk step.
-
Pour the cold reaction mixture into a vigorously stirring saturated aqueous NH₄Cl solution.
-
Mechanism:[3][4] This protonates the alkoxide intermediate, collapsing it to the ketone and releasing N,O-dimethylhydroxylamine.
Workflow Visualization
Figure 2: Operational workflow for Weinreb Amide functionalization. Red nodes indicate high-risk critical control points.
Emergency Response & Waste Management
Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don full PPE including respiratory protection if powder is airborne.
-
Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use water (spreads the lipophilic compound).
-
Clean: Wipe surfaces with DCM or Acetone, followed by soap and water.
First Aid
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Note: Because of the fluorine content, if irritation persists, consult a physician regarding potential fluoride ion exposure (though unlikely from the amide bond itself, it is a conservative precaution).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids or oxidizers in the waste stream.
-
Labeling: Clearly label as "Contains Fluorinated Organics" to alert downstream waste handlers of potential HF generation during incineration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52944206, Weinreb's amide. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Mechanistic grounding for stability/reactivity).[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine compounds. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3,5-Difluorophenyl Ketones: A Robust and Scalable Protocol Using Weinreb Amide Chemistry
An Application Note for Medicinal and Process Chemistry
Abstract: The 3,5-difluorophenyl ketone moiety is a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its synthesis demands a reliable, high-yield, and scalable method that avoids common pitfalls such as over-addition by organometallic reagents. The Weinreb-Nahm ketone synthesis provides an elegant solution to this challenge. This application note presents an in-depth guide and a field-proven, two-step protocol for the synthesis of 3,5-difluorophenyl ketones, commencing from 3,5-difluorobenzoyl chloride. We will first detail the preparation of the key intermediate, N-methoxy-N-methyl-3,5-difluorobenzamide (the Weinreb amide), followed by its clean conversion to a target ketone using a Grignard reagent. The causality behind critical experimental steps is explained to ensure reproducibility and empower researchers to adapt the methodology for various substrates.
The Strategic Advantage of the Weinreb-Nahm Synthesis
The synthesis of ketones via the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to acylating agents such as acid chlorides or esters is often plagued by a lack of control. The initially formed ketone product is typically more reactive than the starting material, leading to a second nucleophilic attack ("over-addition") that yields a tertiary alcohol as a significant byproduct.[1][2]
The Weinreb-Nahm synthesis, discovered in 1981, circumvents this fundamental issue by employing an N-methoxy-N-methylamide, commonly known as the Weinreb amide.[3] The genius of this approach lies in the intermediate formed upon nucleophilic addition. The organometallic reagent attacks the amide carbonyl to form a tetrahedral intermediate, which is uniquely stabilized by chelation between the carbonyl oxygen, the methoxy oxygen, and the metal cation (e.g., MgX) of the Grignard reagent.[3][4] This five-membered chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until an acidic or aqueous workup is performed.[5][6] This stability effectively protects it from a second equivalent of the nucleophile, thus ensuring a clean, high-yield conversion to the desired ketone upon quenching.
Mechanism: Halting the Reaction at the Ketone Stage
The stability of the chelated intermediate is the cornerstone of this protocol's success.
Caption: The Weinreb-Nahm reaction mechanism.
Experimental Guide: A Two-Step Protocol
This synthesis is executed in two primary stages, each with its own dedicated protocol. It is imperative to perform these reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Overall Synthesis Workflow
Caption: Two-step synthesis workflow.
Part A: Synthesis of N-methoxy-N-methyl-3,5-difluorobenzamide
This initial step converts the commercially available acid chloride into the stable Weinreb amide intermediate. The protocol uses pyridine as a base to neutralize the HCl byproduct of the reaction; alternatively, triethylamine can be used.[6][7]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (10 mmol scale) | Notes |
| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 g/mol | 1.77 g (1.25 mL) | Corrosive, reacts with moisture.[8][9] Handle with care. |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 g/mol | 1.07 g (1.1 eq) | Hygroscopic. Ensure it is dry. |
| Pyridine | 110-86-1 | 79.10 g/mol | 1.74 g (1.78 mL, 2.2 eq) | Anhydrous grade. Strong odor. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL | Anhydrous grade. |
| Saturated aq. NaHCO₃ | - | - | ~40 mL | For workup. |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying organic layer. |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol). Add anhydrous dichloromethane (50 mL) to create a suspension.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Acid Chloride: Slowly add 3,5-difluorobenzoyl chloride (1.77 g, 10.0 mmol) to the cold suspension via syringe.
-
Base Addition: Add anhydrous pyridine (1.74 g, 22.0 mmol) dropwise to the stirring mixture over 5 minutes. Causality Note: The slow addition of the base at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products. The reaction should become a clear solution and then gradually form a white precipitate (pyridinium hydrochloride).
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is fully consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 40 mL of saturated aqueous NaHCO₃ solution. Causality Note: This step neutralizes the excess acid and the pyridinium hydrochloride salt.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity and can be used directly in the next step. If necessary, it can be further purified by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes). The expected product is typically a colorless oil or a white solid.
Part B: Synthesis of 1-(3,5-Difluorophenyl)ethan-1-one
This second part demonstrates the core utility of the Weinreb amide by reacting it with methylmagnesium bromide to produce the corresponding methyl ketone. The protocol is broadly applicable to a wide range of Grignard reagents.[3][10]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (8 mmol scale) | Notes |
| N-methoxy-N-methyl-3,5-difluorobenzamide | - | 201.17 g/mol | 1.61 g (8.0 mmol) | From Part A. |
| Methylmagnesium Bromide (MeMgBr) | 75-16-1 | - | 3.2 mL of 3.0 M in Ether (1.2 eq) | Highly reactive with water and protic solvents. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 40 mL | Anhydrous grade, inhibitor-free. |
| Saturated aq. NH₄Cl | - | - | ~30 mL | For quenching. |
| Diethyl Ether or Ethyl Acetate | - | - | ~60 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |
Step-by-Step Protocol
-
Reaction Setup: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). To a 100 mL flame-dried round-bottom flask, add the Weinreb amide from Part A (1.61 g, 8.0 mmol) and dissolve it in 40 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Grignard Addition: Add the methylmagnesium bromide solution (3.2 mL of 3.0 M solution in diethyl ether, 9.6 mmol) dropwise via syringe over 10-15 minutes. Causality Note: Maintaining a low temperature during the addition is critical to ensure the stability of the chelated tetrahedral intermediate and prevent potential side reactions. A slight color change or increase in viscosity may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the Weinreb amide.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir vigorously for 10 minutes. Causality Note: The NH₄Cl solution is a mild acid source that hydrolyzes the stable intermediate to the ketone and also neutralizes any unreacted Grignard reagent without causing significant side reactions.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using 5-15% ethyl acetate in hexanes) to yield the pure 3,5-difluorophenyl ketone.
Expected Results for Various Grignard Reagents
| Grignard Reagent (R-MgX) | R-Group | Expected Ketone Product | Typical Yield Range |
| Methylmagnesium Bromide | -CH₃ | 1-(3,5-Difluorophenyl)ethan-1-one | 85-95% |
| Ethylmagnesium Bromide | -CH₂CH₃ | 1-(3,5-Difluorophenyl)propan-1-one | 80-90% |
| Phenylmagnesium Bromide | -C₆H₅ | (3,5-Difluorophenyl)(phenyl)methanone | 80-90% |
| Vinylmagnesium Bromide | -CH=CH₂ | 1-(3,5-Difluorophenyl)prop-2-en-1-one | 75-85% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Part A | Incomplete reaction; poor quality reagents. | Ensure anhydrous conditions. Use fresh pyridine/triethylamine. Confirm activity of acid chloride (may degrade on storage). |
| Low Yield in Part B | Wet glassware/solvents deactivating Grignard reagent; poor quality Grignard reagent. | Rigorously dry all glassware and use anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration. |
| Tertiary Alcohol Detected | Reaction temperature too high during Grignard addition, causing intermediate breakdown; workup too slow. | Maintain the reaction at 0 °C or lower (e.g., -78 °C) during addition. Quench the reaction promptly once complete. |
| Starting Amide Remaining | Insufficient Grignard reagent; low reactivity. | Use a slight excess of Grignard reagent (1.2-1.5 eq). If the Grignard reagent is sterically hindered, longer reaction times or gentle warming may be required. |
Conclusion
The Weinreb amide-mediated synthesis is an exceptionally reliable and versatile method for preparing 3,5-difluorophenyl ketones. Its primary advantage—the complete suppression of over-addition products—makes it an ideal choice for both small-scale discovery chemistry and large-scale process development where purity and yield are paramount.[3][11][12] The protocols detailed herein are robust and can be adapted to a wide variety of organometallic nucleophiles, providing predictable access to a diverse library of valuable ketone building blocks.
References
-
Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
- Title: CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride Source: Google Patents URL
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]
-
Title: N-METHOXY-N-METHYLPENT-4-ENAMIDE Source: Organic Syntheses URL: [Link]
-
Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: CHIMIA URL: [Link]
-
Title: Grignard Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Synthesis of N, O-dimethylhydroxylamine hydrochloride Source: ResearchGate URL: [Link]
-
Title: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: Organic Chemistry Portal URL: [Link]
-
Title: How do you prepare a Weinreb amide? Source: TutorChase URL: [Link]
-
Title: SYNTHESIS OF CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK VIA A WEINREB AMIDE Source: Organic Syntheses URL: [Link]
-
Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]
-
Title: Investigation on reaction design in Synthesis of Ketones via Utilizing Thioesters as “Radical Weinreb Amides” Source: UT Dallas Treasures URL: [Link]
-
Title: Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL: [Link]
-
Title: Weinreb amides Source: PNAS URL: [Link]
-
Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives Source: Quick Company URL: [Link]
-
Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles Source: Reddit URL: [Link]
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- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]
- 8. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 9. 3,5-Difluorobenzoyl chloride 98 129714-97-2 [sigmaaldrich.com]
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- 12. Hydroxamate synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Reactions Involving 3,5-Difluoro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Advantage of the 3,5-Difluoro Weinreb Amide in Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[1][2] Their utility stems from the formation of a stable, chelated tetrahedral intermediate upon addition of organometallic reagents (e.g., Grignard or organolithium reagents).[2] This intermediate resists further nucleophilic attack until acidic workup, thereby preventing the over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[1][2]
The subject of this guide, 3,5-difluoro-N-methoxy-N-methylbenzamide, incorporates a strongly electron-withdrawing 3,5-difluorophenyl group. This structural feature imparts unique electronic properties to the molecule and its subsequent reaction products. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, which can influence reaction rates and substrate scope. Moreover, this electronic effect carries over to the resulting 3,5-difluorophenyl ketone, impacting its stability and reactivity, particularly during the workup phase. This guide provides a detailed examination of the workup procedures for reactions involving this specialized Weinreb amide, offering field-proven insights and robust protocols for researchers in synthetic and medicinal chemistry.
Core Principles of the Workup: Navigating the Chemistry of Electron-Deficient Ketones
The workup for a reaction utilizing this compound follows the general trajectory for Weinreb amides but requires special attention due to the nature of the product. The primary goals of the workup are to:
-
Quench the Reaction: Safely neutralize any unreacted organometallic reagent and excess hydride.
-
Decompose the Intermediate: Hydrolyze the stable tetrahedral intermediate to liberate the desired ketone.[1]
-
Isolate the Product: Efficiently separate the ketone from aqueous and organic byproducts.
-
Purify the Product: Remove any remaining impurities to yield the final, high-purity compound.
A critical consideration for 3,5-difluorophenyl ketones is their heightened susceptibility to hydrate formation (a gem-diol) in the presence of water due to the electron-withdrawing nature of the difluorinated ring.[3][4] While often reversible, this can complicate purification and characterization. The protocols outlined below are designed to mitigate this and other potential side reactions.
Visualizing the General Reaction & Workup Workflow
The following diagram illustrates the typical sequence from the Weinreb amide reaction to the isolation of the purified ketone product.
Caption: General workflow for the synthesis and workup of 3,5-difluorophenyl ketones.
Detailed Experimental Protocols
Protocol 1: Standard Workup for Grignard Reaction
This protocol is optimized for a typical Grignard reaction (e.g., with Phenylmagnesium Bromide) with this compound on a 1-10 mmol scale.
I. Reaction Quenching and Intermediate Hydrolysis
-
Rationale: The quench step neutralizes the excess Grignard reagent and initiates the breakdown of the stable tetrahedral intermediate to form the ketone. A mild acid is preferred to prevent degradation of the electron-deficient ketone. Saturated ammonium chloride is an excellent choice as it is acidic enough to facilitate hydrolysis while buffering the solution to prevent strongly acidic conditions.
-
Step-by-Step Procedure:
-
Cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the quench.
-
Slowly and with vigorous stirring, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the reaction mixture. A typical volume is 2-3 mL per mmol of Weinreb amide.
-
Continue stirring for 10-15 minutes at 0 °C, then allow the mixture to warm to room temperature. The appearance of a white precipitate (magnesium salts) is normal.
-
II. Liquid-Liquid Extraction
-
Rationale: This step partitions the desired organic product into a water-immiscible solvent, leaving inorganic salts and water-soluble byproducts (like N,O-dimethylhydroxylamine hydrochloride) in the aqueous phase. Ethyl acetate is a common choice due to its good solvating power for a wide range of organic compounds.
-
Step-by-Step Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add ethyl acetate (EtOAc) to the funnel. A volume equal to or greater than the reaction volume is recommended.
-
Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer is typically the upper layer.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1 M) to remove any remaining amine byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[3]
-
-
Perform a back-extraction of the combined aqueous layers with a fresh portion of EtOAc to recover any dissolved product.
-
Combine all organic layers.
-
III. Drying and Solvent Removal
-
Rationale: Residual water in the organic layer can interfere with purification and promote hydrate formation of the product upon concentration. A drying agent like anhydrous sodium sulfate or magnesium sulfate is used to remove this water.
-
Step-by-Step Procedure:
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts. Add until the drying agent no longer clumps together.
-
Stir for 15-20 minutes.
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
IV. Purification
-
Rationale: The crude product will likely contain minor impurities. Silica gel column chromatography is the most common method for purifying fluorinated aromatic ketones.
-
Step-by-Step Procedure:
-
Prepare a silica gel column using a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,5-difluorophenyl ketone.
-
Data Summary: Solvent and Reagent Selection
| Step | Reagent/Solvent | Rationale |
| Quenching | Saturated aq. NH₄Cl | Mildly acidic; effectively hydrolyzes the intermediate while minimizing risk of product degradation. |
| Dilute aq. HCl (1 M) | An alternative that ensures complete hydrolysis, but care must be taken with sensitive substrates. | |
| Extraction | Ethyl Acetate (EtOAc) | Good general-purpose solvent for a wide range of ketones. |
| Dichloromethane (DCM) | Can be effective but may form emulsions more readily. | |
| Drying | Anhydrous Na₂SO₄ / MgSO₄ | Efficiently removes dissolved water from the organic phase. |
| Purification | Silica Gel | Standard stationary phase for chromatography of moderately polar organic compounds. |
| Hexanes/Ethyl Acetate | Common mobile phase, easily adjustable polarity for optimal separation. |
Troubleshooting and Advanced Considerations
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. Alternatively, filtering the entire mixture through a pad of Celite can be effective.
-
Product Hydration: If ¹H or ¹⁹F NMR analysis indicates significant hydrate formation, the sample can sometimes be dried by dissolving it in a solvent like toluene and removing the solvent azeotropically under reduced pressure. Storing the final product under an inert atmosphere and over a desiccant is also recommended.[3]
-
Alternative to Acidic Quench: In cases where the product is extremely acid-sensitive, a non-aqueous quench might be considered, although this is less common for Weinreb amide reactions.[5]
Mechanism Spotlight: Why the Weinreb Amide Workup is So Effective
The success of the Weinreb amide synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is due to the chelation of the metal cation (from the Grignard or organolithium reagent) by both the newly formed alkoxide and the N-methoxy oxygen atom.
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.
This chelated intermediate is kinetically stable at low temperatures and does not readily collapse to form the ketone until a proton source is introduced during the aqueous workup.[2] This two-stage reactivity profile is what allows for the clean and high-yielding synthesis of ketones.
References
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- Pashko, M. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Reactions of Aldehydes and Ketones with W
- Pamar, V. (2022).
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Sources
Application Notes and Protocols for the Purification of Ketone Products from 3,5-difluoro-N-methoxy-N-methylbenzamide Reactions
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of ketone products synthesized via the Weinreb-Nahm reaction, specifically employing 3,5-difluoro-N-methoxy-N-methylbenzamide as the starting material. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal factors influencing purification strategies and offers step-by-step methodologies for achieving high purity. Key topics include the foundational principles of the Weinreb-Nahm ketone synthesis, management of reaction byproducts, and systematic protocols for extractive workup, column chromatography, and crystallization. Visual workflows and data-driven recommendations are included to empower scientists to overcome common purification challenges associated with these fluorinated compounds.
Introduction: The Significance of the Weinreb-Nahm Reaction in Synthesizing Fluorinated Ketones
The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry for its remarkable ability to form carbon-carbon bonds in the synthesis of ketones.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method's primary advantage is its prevention of the common over-addition problem seen with more reactive acylating agents.[1][3] When organometallic reagents like Grignard or organolithium compounds are added to acid chlorides or esters, the reaction often proceeds to form a tertiary alcohol.[3][4] The Weinreb-Nahm amide, or N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[4][5] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing a second nucleophilic attack.
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8] The 3,5-difluorobenzoyl moiety is a key structural motif in numerous biologically active compounds. Consequently, the reliable synthesis and purification of ketones derived from this compound are of paramount importance. This guide addresses the specific challenges and solutions inherent in the purification of these valuable products.
Core Challenges in the Purification of 3,5-Difluorophenyl Ketones
The purification of ketone products from this reaction, while generally straightforward, requires careful consideration of potential impurities and the physicochemical properties of the fluorinated product.
-
Unreacted Starting Materials: Both the Weinreb amide and the organometallic reagent (or its quenched byproducts) can persist if the reaction does not go to completion.
-
Over-addition Product: Although minimized, trace amounts of the tertiary alcohol can form, particularly if the reaction temperature is not carefully controlled.
-
Hydrolysis of the Weinreb Amide: The starting amide can hydrolyze back to the corresponding carboxylic acid (3,5-difluorobenzoic acid) during workup.
-
Byproducts from Grignard Reagent: Homocoupling of the Grignard reagent can lead to non-polar impurities.
The presence of two fluorine atoms on the aromatic ring alters the polarity and electronic properties of the target ketone, which must be factored into the selection of purification techniques.[9]
A Systematic Approach to Purification
A multi-step purification strategy is recommended, beginning with a carefully planned extractive workup, followed by column chromatography, and potentially concluding with crystallization for achieving the highest purity.
Caption: General workflow for the purification of ketones from Weinreb amide reactions.
Protocol 1: Extractive Workup
The initial workup is critical for removing the bulk of inorganic salts and water-soluble impurities.
Rationale: The reaction is typically quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution or dilute HCl) to hydrolyze the stable tetrahedral intermediate and protonate any remaining organometallic species.[10][11] This is followed by extraction into an organic solvent. The choice of solvent is important; ethyl acetate is a common and effective choice. Issues like emulsion formation can sometimes occur, especially if the reaction mixture is not sufficiently diluted.[12][13] A brine wash is a standard final step to help break emulsions and remove residual water from the organic phase.[12]
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution with vigorous stirring. The amount should be sufficient to fully quench any unreacted organometallic reagent.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, the addition of brine can help increase the density of the aqueous phase.[12]
-
Extraction: Extract the aqueous layer with ethyl acetate (or another suitable solvent like diethyl ether or dichloromethane) three times.[10]
-
Combine and Wash: Combine the organic layers and wash them sequentially with:
-
1M HCl (if the Grignard reagent was particularly basic and to ensure the N,O-dimethylhydroxylamine byproduct is protonated and water-soluble).
-
Saturated aqueous sodium bicarbonate (to neutralize any excess acid). Be cautious of gas evolution.[12]
-
Saturated aqueous sodium chloride (brine) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for separating the desired ketone from closely related organic impurities.[6]
Rationale: Silica gel is a polar stationary phase.[6] The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase and the mobile phase (eluent). Less polar compounds will travel faster down the column, while more polar compounds will be retained longer. The fluorinated ketone product is typically of moderate polarity. By carefully selecting the eluent system, it can be effectively separated from less polar byproducts (e.g., homocoupled Grignard byproducts) and more polar impurities (e.g., unreacted Weinreb amide or the tertiary alcohol).
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product spot an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.
| Compound Type | Typical Polarity | Elution Order (from Silica Gel) |
| Homocoupled Byproducts | Non-polar | 1st (elutes quickly) |
| 3,5-Difluorophenyl Ketone (Product) | Moderately Polar | 2nd |
| Unreacted Weinreb Amide | More Polar | 3rd |
| Tertiary Alcohol (Over-addition) | Most Polar | 4th (or retained on the column) |
| Caption: Expected elution order of components from a silica gel column. |
Protocol 3: Crystallization
For achieving analytical purity, crystallization is often the final and most effective step.
Rationale: Crystallization is a highly selective purification technique based on differences in solubility. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). The unique intermolecular interactions of fluorinated compounds can sometimes be exploited for effective co-crystallization or purification.[9]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test various solvents or solvent pairs (e.g., methanol, ethanol, isopropanol, hexanes/ethyl acetate, toluene) to find a system that meets the solubility criteria.[14]
-
Dissolution: In a flask, dissolve the ketone product in the minimum amount of the chosen solvent at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the resulting crystals can be a good indicator of purity.[9][14]
Caption: Decision tree for selecting the appropriate purification strategy.
Purity Assessment
The purity of the final ketone product must be rigorously assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for determining the percentage purity of volatile compounds and identifying any minor impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and ensuring the absence of proton- or carbon-containing impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and confirming the molecular weight of the product.[6]
Conclusion
The purification of ketone products from reactions involving this compound is a critical step in the synthesis of many valuable compounds. By understanding the nature of potential impurities and applying a systematic purification approach encompassing extractive workup, column chromatography, and crystallization, researchers can consistently achieve high levels of purity. The protocols and guidelines presented in this document provide a robust framework for navigating the challenges associated with these specific fluorinated molecules, ultimately enabling the successful advancement of research and development projects.
References
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Title: Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds Source: MDPI URL: [Link]
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Title: Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor Source: eGrove URL: [Link]
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Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]
- Title: CN106045828A - Preparation method of 4,4'-difluorobenzophenone Source: Google Patents URL
-
Title: Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior Source: PMC URL: [Link]
-
Title: Weinreb amide workup extraction issues : r/OrganicChemistry Source: Reddit URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: International Journal of Organic Chemistry URL: [Link]
-
Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros Source: Reddit URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester URL: [Link]
-
Title: Direct α-Fluorination of Ketones Using N-F Reagents Source: Organic Chemistry Portal URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
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Title: Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Source: PubMed URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]
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Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]
-
Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N,N-Boc2 Amides Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL: [Link]
-
Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL: [Link]
-
Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]
-
Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives Source: Quick Company URL: [Link]
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large-scale synthesis considerations for 3,5-difluoro-N-methoxy-N-methylbenzamide
An Application Note for the Large-Scale Synthesis of 3,5-difluoro-N-methoxy-N-methylbenzamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a versatile Weinreb-Nahm amide intermediate crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The protocol detailed herein emphasizes scalability, safety, and efficiency, starting from the commercially available 3,5-difluorobenzoyl chloride. We delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and outline critical process parameters, safety considerations, and analytical quality control methods. This guide is intended for researchers, chemists, and process development professionals engaged in multi-gram to kilogram-scale organic synthesis.
Introduction and Strategic Rationale
This compound (CAS 874889-34-6) is a key building block in organic synthesis.[1][2] As a Weinreb-Nahm amide, it serves as a robust precursor for the synthesis of ketones and aldehydes via reaction with organometallic reagents.[3] The major advantage of this functionality is its ability to form a stable, chelated tetrahedral intermediate upon addition of a nucleophile, which prevents the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[3] This controlled reactivity is paramount for achieving high yields and purity in complex multi-step syntheses.
The 3,5-difluorobenzyl moiety is a common feature in various biologically active compounds, making this particular Weinreb amide a valuable intermediate.[4] For large-scale production, a synthetic route must be cost-effective, high-yielding, and procedurally simple. The chosen strategy involves the direct acylation of N,O-dimethylhydroxylamine with 3,5-difluorobenzoyl chloride. This approach is superior for scale-up due to:
-
High Efficiency: The reaction is typically high-yielding and proceeds cleanly under mild conditions.
-
Atom Economy: It is a direct coupling reaction with a simple workup.
-
Precursor Availability: Both 3,5-difluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride are commercially available, reducing the number of synthetic steps.[3]
While alternative methods starting from 3,5-difluorobenzoic acid are viable, they often require an initial activation step (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride, or the use of coupling reagents), which adds a step to the process and may introduce additional impurities.[5][6][7] Therefore, for large-scale campaigns where the acid chloride is readily sourced, the direct acylation method is preferred.
Synthetic Workflow and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. N,O-dimethylhydroxylamine, liberated in situ from its hydrochloride salt by a base (triethylamine), attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride. The subsequent loss of a chloride ion yields the stable Weinreb amide product.
Caption: Synthetic workflow for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities.
Materials and Equipment
| Reagent/Solvent | CAS Number | Molecular Weight | Moles | Molar Equiv. | Quantity |
| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 g/mol | 0.566 | 1.0 | 100 g |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 g/mol | 0.595 | 1.05 | 58.0 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.246 | 2.2 | 126.1 g (174 mL) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | - | ~2.0 L |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | ~1.0 L |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | - | ~1.0 L |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | - | ~500 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - | As needed |
Equipment:
-
5 L, 4-necked round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
500 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Large separatory funnel (5 L)
-
Rotary evaporator with a suitable flask (e.g., 3 L)
-
Vacuum drying oven
Safety and Handling
-
General: All operations must be conducted in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9]
-
3,5-Difluorobenzoyl Chloride: Corrosive and a lachrymator.[10] Reacts with water and moisture to release HCl gas. Handle with extreme care.
-
Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[11]
-
Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.
-
Reaction Hazards: The reaction is exothermic. Slow and controlled addition of reagents is critical to manage the temperature.
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, N₂ inlet, and dropping funnel. Ensure all glassware is dry. Purge the system with nitrogen for at least 15 minutes.
-
Initial Charge: Charge the reactor with N,O-dimethylhydroxylamine hydrochloride (58.0 g, 0.595 mol) and dichloromethane (1.0 L). Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (174 mL, 1.246 mol) to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form. Stir the mixture at 0-5 °C for an additional 20 minutes.
-
Acid Chloride Addition: Prepare a solution of 3,5-difluorobenzoyl chloride (100 g, 0.566 mol) in dichloromethane (400 mL) and charge it to the dropping funnel. Add this solution dropwise to the cold reaction mixture over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.[11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 2-3 hours. Monitor the reaction for completion using TLC or HPLC (a sample quenched with methanol can be used for analysis).
-
Workup - Quenching and Washing:
-
Cool the reaction mixture again to 10-15 °C. Slowly and carefully quench the reaction by adding 1 M HCl (500 mL).
-
Transfer the entire mixture to a 5 L separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with:
-
1 M HCl (500 mL)
-
Saturated NaHCO₃ solution (2 x 500 mL) - Caution: CO₂ evolution. Vent frequently.
-
Saturated brine solution (500 mL)
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation and Purification: The crude product is often a low-melting solid or an oil that solidifies upon standing.
-
If a solid, it can be further purified by recrystallization. A suitable solvent system is typically a mixture of heptane and ethyl acetate.
-
Dry the final product under vacuum at 30-40 °C to a constant weight.
-
Process Parameters and Characterization
| Parameter | Recommended Value / Observation | Rationale |
| Reaction Temperature | 0-10 °C during addition; RT for completion | Controls exothermicity and minimizes side reactions. |
| Reaction Time | 3-5 hours total | Ensures complete conversion. |
| Expected Yield | 85-95% | This is a high-yielding transformation. |
| Appearance | White to off-white solid | The pure product is a crystalline solid.[12] |
| Purity (by HPLC/GC) | >98% | Achievable with proper workup and purification. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.30 (m, 2H), 6.95-7.05 (m, 1H), 3.55 (s, 3H), 3.35 (s, 3H) | Characteristic peaks for the aromatic protons and the N-methoxy, N-methyl groups. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -108 ppm | Single resonance corresponding to the two equivalent fluorine atoms. |
| Mass Spec (ESI+) | m/z 202.07 [M+H]⁺ | Confirms the molecular weight of the product. |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By utilizing the commercially available acid chloride and carefully controlling the reaction conditions, this key intermediate can be produced in high yield and purity. Adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis on a large scale. The resulting Weinreb amide is a stable, versatile building block ready for use in further synthetic transformations.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Retrieved from [Link]
-
Zhu, J., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. Retrieved from [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE. Retrieved from [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(xi), 39-44. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Sapkota, K. (2022). Synthesis of a key building block for a metal-like carbon-based compound. DigitalCommons@EMU. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of Weinreb Amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Weinreb Amide Synthesis. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved from [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Retrieved from [Link]
-
Denmark Group. (n.d.). BMS-663068 A Process Chemistry Story. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
-
ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]
- Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chembk.com [chembk.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,4-Difluoro-N-methoxy-N-methylbenzamide | 198967-25-8 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with 3,5-difluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for optimizing your Grignard reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield issues when reacting a Grignard reagent with the Weinreb amide, 3,5-difluoro-N-methoxy-N-methylbenzamide. Our goal is to provide a logical, in-depth framework for diagnosing and resolving common experimental challenges, grounded in established chemical principles.
Introduction: The Power and Pitfalls of the Weinreb-Grignard Reaction
The addition of a Grignard reagent to a Weinreb-Nahm amide, such as this compound, is a powerful and widely used method for the synthesis of ketones.[1][2] Its major advantage over reactions with esters or acid chlorides is the remarkable stability of the intermediate tetrahedral adduct. This stability is achieved through chelation of the magnesium atom by both the carbonyl oxygen and the methoxy oxygen, which prevents the collapse of the intermediate and the subsequent, often problematic, second addition of the Grignard reagent.[3] This mechanism reliably stops the reaction at the ketone stage, preventing over-addition to form a tertiary alcohol.[1][3]
However, despite the robustness of the Weinreb amide, the success of the reaction is critically dependent on the quality and handling of the Grignard reagent itself. Low yields are a frequent complaint, and the root cause often lies in the preparation, quantification, or reaction conditions of this highly reactive organometallic species. This guide will walk you through a systematic troubleshooting process to identify and rectify the source of your low yield.
Visual Troubleshooting Guide
Begin your troubleshooting process with the following flowchart. Each node represents a critical checkpoint. Identify your primary symptom and follow the corresponding path to the detailed Q&A sections below.
Caption: A step-by-step flowchart for troubleshooting Grignard reaction failures.
Detailed Troubleshooting Guide
Issue 1: Grignard Reagent Quality and Concentration
The single most common cause of low yield is the quality of the Grignard reagent. These reagents are potent bases and nucleophiles, making them exquisitely sensitive to protic sources and oxidation.[4][5][6]
Q1: I used a commercial Grignard solution, or prepared it myself according to a standard procedure. Why is the concentration a potential issue?
A: The concentration of a Grignard reagent is never guaranteed. Commercial solutions degrade over time during storage, and self-prepared reagents can have formation yields well below 100%. Assuming the molarity on the bottle or a theoretical 100% yield is a frequent source of error, leading to incorrect stoichiometry in your reaction.
The Causality: Grignard reagents are quenched by atmospheric water and oxygen.[4][7] This degradation reduces the amount of active reagent in the solution. If you assume a 1.0 M concentration but it is actually 0.7 M, you are adding 30% less reagent than intended, making your Weinreb amide the excess reagent and directly limiting your theoretical yield.
Solution: Titrate Your Grignard Reagent. You must determine the precise concentration of the active Grignard reagent immediately before use.[4] Titration is a simple, rapid, and essential validation step. Several methods are effective.[8]
| Titration Method | Titrant | Indicator | Endpoint Color Change | Stoichiometry (Grignard:Titrant) |
| Iodine Titration | Iodine (I₂) in THF/LiCl | Self-indicating | Brown/Yellow to Colorless | 1:1 |
| Eastham Titration | sec-Butanol or Menthol | 1,10-Phenanthroline | Colorless to Persistent Violet/Red | 1:1 |
| Acid-Base Titration | Diphenylacetic Acid | Self-indicating | Colorless to Persistent Yellow | 1:1 |
See Protocol 1 for a detailed procedure on Iodine Titration.
Issue 2: Reaction Environment (Water and Air)
Q2: I know the reaction needs to be dry, but how critical is it really? What happens if my glassware or solvent isn't perfect?
A: It is absolutely critical. Grignard reagents react irreversibly and rapidly with water in an acid-base reaction to form an alkane, destroying the reagent.[5][7][9][10][11][12] This is often the primary reason for failure.[4]
The Causality: The carbon-magnesium bond is highly polarized, making the carbon atom strongly basic (pKa of a typical alkane is ~50).[5][13] Water (pKa ~15.7) is a vastly stronger acid and will readily protonate the Grignard reagent, rendering it useless for nucleophilic attack on the Weinreb amide.[5] Similarly, oxygen reacts to form alkoxides, further depleting the active reagent.[4]
Solution: Implement Rigorous Anhydrous and Inert Techniques.
-
Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours immediately before assembly is mandatory.[14][15] Allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use anhydrous grade solvents, preferably from a solvent purification system (SPS) or a freshly opened bottle. Anhydrous ethers like THF and diethyl ether are ideal as they solvate and stabilize the Grignard reagent.[6][16]
-
Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. Use septa and syringes for all reagent transfers.[10]
-
Magnesium: If preparing the reagent yourself, ensure the magnesium turnings are fresh and shiny. An oxide layer on the surface can inhibit the reaction.[15][17] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.[14][15][18]
Issue 3: Reaction Parameters and Side Reactions
Q3: My reagent is titrated and my setup is dry, but my yield is still low and I recover a lot of starting material. What's happening?
A: This points to issues with the reaction conditions themselves, such as temperature or stoichiometry, which may be allowing side reactions to compete with the desired nucleophilic addition.
The Causality: While the Weinreb amide is designed to prevent over-addition, other side reactions can still occur.
-
Enolization: If your Grignard reagent is particularly bulky or basic, and your starting material has acidic alpha-protons (not the case for this compound, but a general concern), it can act as a base, deprotonating the starting material to form an enolate. This consumes the Grignard reagent and returns the starting material upon workup.[4][19][20]
-
Sub-optimal Temperature: Grignard additions are typically exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, some reactions require sufficient thermal energy to proceed at a reasonable rate. For Weinreb amides, addition is often performed at low temperatures (e.g., -78 °C to 0 °C) and allowed to warm to room temperature.[21][22][23]
Solution: Optimize Stoichiometry and Temperature.
-
Stoichiometry: Using your titrated Grignard concentration, add 1.1 to 1.5 equivalents of the Grignard reagent relative to the Weinreb amide. A slight excess ensures that trace amounts of water are quenched and helps drive the reaction to completion.[24]
-
Addition Mode & Temperature: Add the Grignard reagent slowly (dropwise) to a cooled solution (0 °C is a good starting point) of the Weinreb amide. Do not add the amide to the Grignard reagent, as this creates a high local concentration of the Grignard, which can favor side reactions. After addition, allow the reaction to warm slowly to room temperature and stir for 1-3 hours to ensure completion. Monitor by TLC or LC-MS if possible.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. community.wvu.edu [community.wvu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 23. reddit.com [reddit.com]
- 24. quora.com [quora.com]
optimizing reaction temperature for Grignard addition to difluorinated Weinreb amides
Ticket #DF-902: Optimization of Grignard Addition to -Difluorinated Weinreb Amides
Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The "Cold-Quench" Imperative
You are likely encountering one of two failures: over-addition (formation of tertiary alcohols) or decomposition (loss of fluorinated functionality).
Unlike standard Weinreb amides, which form robust chelates stable at 0°C or even Room Temperature (RT),
The Solution: You must shift from a "Thermodynamic Control" mindset (standard Weinreb) to a "Kinetic Trapping" mindset. The reaction must be performed at -78°C and, crucially, quenched at low temperature to prevent the premature collapse of the tetrahedral intermediate.
Module 1: The Mechanistic Paradox (Root Cause Analysis)
To troubleshoot effectively, you must understand why the standard protocol fails.
1. The Standard Weinreb Model (Non-Fluorinated)
In a typical scenario, the Grignard reagent (
2. The Difluoro-Destabilization Effect
When you introduce two
-
Hyper-Electrophilicity: The inductive effect ($ -I $) of the fluorines makes the carbonyl carbon significantly more positive. The initial nucleophilic attack is faster than in non-fluorinated analogs.
-
Chelate Fragility: The same inductive effect pulls electron density away from the carbonyl oxygen. This weakens the
bond, making the 5-membered chelate less stable. -
The Danger Zone: If the temperature is too high (e.g., 0°C), the fragile chelate collapses during the reaction. This releases the
-difluoromethyl ketone. Because this ketone is flanked by fluorines, it is a "super-electrophile" and will immediately react with any remaining Grignard reagent to form the tertiary alcohol (over-addition).
Module 2: Troubleshooting Matrix
Identify your specific failure mode below to find the corrective action.
| Symptom | Probable Cause | Corrective Action |
| Tertiary Alcohol Formation | Premature Collapse: The reaction warmed up too much before quenching, releasing the ketone in the presence of Grignard. | Maintain -78°C throughout. Do not warm to 0°C. Perform an "Inverse Quench" (pour reaction into acid) to destroy excess Grignard instantly. |
| Low Conversion / SM Recovery | Kinetic Barrier: At -78°C, the Grignard aggregation state might be too stable (unreactive). | LiCl Additive: Use TurboGrignard ( |
| Defluorination / Elimination | Grignard as Base: The Grignard reagent acted as a base, removing an acidic proton (if available) or causing | Harder Nucleophile: Switch to an organolithium ( |
| Emulsion during Workup | Magnesium Salts: Fluorinated magnesium salts form "sticky" gels. | Rochelle's Salt: Use a saturated solution of Potassium Sodium Tartrate for the quench. Stir for 1 hour until layers clarify. |
Module 3: Validated Experimental Protocol
Objective: Synthesis of Phenyl Difluoromethyl Ketone (Model Substrate) Scale: 1.0 mmol Key Parameter: Temperature discipline.
Materials
-
Substrate:
-Difluoro-N-methoxy-N-methylacetamide (1.0 equiv) -
Reagent: Phenylmagnesium Bromide (1.2 equiv, titrated)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Quench: 1M HCl or Sat.
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon. Add the difluoro-Weinreb amide and dissolve in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Wait 15 minutes to ensure thermal equilibrium.
-
Controlled Addition: Add the Grignard reagent dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Note: The solution may turn yellow/orange. This is normal.
-
-
Incubation: Stir at -78°C for 1-2 hours.
-
Checkpoint: Do NOT warm to 0°C to check TLC. Pull a 50
aliquot, quench it immediately in a vial of cold saturated , and extract with EtOAc for TLC monitoring.
-
-
The "Cold Quench" (Critical Step):
-
While still at -78°C, add the quenching agent (1M HCl or Sat.
) directly into the reaction flask . -
Why? This protonates the intermediate before it has a chance to collapse and react with any remaining Grignard.
-
-
Warming: Once the excess Grignard is destroyed (bubbling ceases), remove the cooling bath and allow to warm to RT.
-
Workup: Extract with
(3x). Wash combined organics with Brine. Dry over .
Module 4: Decision Logic for Optimization
Use this logic flow to adapt the protocol for novel substrates.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
- Foundational text establishing the stability of the chelated intermedi
-
Prakash, G. K. S.; Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents". Chemical Reviews, 97(3), 757–786. Link
- Provides context on the electrophilicity and stability of fluorin
-
Rudolph, A. et al. (2020). "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides". Royal Society of Chemistry Advances. Link
- Discusses Grignard optimization and the use of LiCl additives (TurboGrignard)
- Charette, A. B. et al. (2018). "Practical Synthesis of Difluoromethyl Ketones". Journal of Organic Chemistry.
improving the chemoselectivity of organometallic additions to 3,5-difluoro-N-methoxy-N-methylbenzamide
The following technical guide addresses the chemoselectivity challenges associated with organometallic additions to 3,5-difluoro-N-methoxy-N-methylbenzamide .
Ticket Subject: Optimizing Ketone Synthesis from 3,5-Difluoro-Weinreb Amides Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The substrate This compound presents a unique "conflict of interest" in reactivity. While the Weinreb amide moiety is designed to arrest nucleophilic addition at the ketone stage, the 3,5-difluoro substitution pattern renders the aromatic ring highly electron-deficient and acidic.
Users typically encounter three failure modes:
-
Regio-irregularity: Proton abstraction (ortho-lithiation) instead of carbonyl addition.
-
Over-addition: Collapse of the chelate leading to tertiary alcohols.
-
Side-reactions: Nucleophilic Aromatic Substitution (
) of the fluorine atoms.
Part 1: The Mechanistic Landscape
To troubleshoot effectively, we must visualize the competing pathways. The diagram below illustrates the "Battle for the Ring" specific to your 3,5-difluoro substrate.
Figure 1: Competing reaction pathways. Path A is the desired Weinreb synthesis. Path B (C4-deprotonation) is the primary competitor due to the acidity of the proton flanked by two fluorines.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am recovering starting material or getting complex mixtures, not the ketone."
Diagnosis: You are likely battling Proton Transfer (Deprotonation) rather than Nucleophilic Addition.
-
The Science: The proton at position C4 (between the two fluorines) is significantly acidified (
) due to the inductive effect of the two flanking fluorine atoms. If you use a basic reagent like an organolithium (R-Li), it acts as a base faster than it acts as a nucleophile.[1] -
Solution:
-
Switch to Grignards: Magnesium reagents (R-MgX) are less basic and more nucleophilic than Lithium reagents.[1]
-
Use "Turbo Grignards": Utilize the Knochel-Hauser complex (
).[1] The LiCl breaks up the polymeric aggregates of the Grignard, increasing the effective concentration of the active monomeric species without increasing basicity. -
Add Lanthanum Salts: Addition of
promotes the addition to the carbonyl by activating the oxygen, allowing the reaction to proceed at lower temperatures where deprotonation is kinetically suppressed.
-
Issue 2: "I see significant amounts of Tertiary Alcohol."
Diagnosis: The "Stable" Weinreb Chelate is collapsing prematurely.
-
The Science: The success of the Weinreb synthesis relies on the formation of a stable 5-membered cyclic intermediate (Metal-Chelate) that persists until acidic workup. If the reaction temperature rises too high before quenching, or if the metal center is too Lewis acidic, the intermediate collapses to a ketone in situ, which then reacts with a second equivalent of nucleophile.
-
Solution:
-
Strict Temperature Control: Do not allow the reaction to warm above 0°C before quenching if using reactive nucleophiles.
-
Quench Protocol: Pour the reaction mixture into the acid quench, rather than adding acid to the reaction. This ensures the nucleophile is destroyed instantly upon contact with the proton source, preventing it from reacting with the newly liberated ketone.
-
Issue 3: "My yield is low, and I suspect the Fluorines are falling off."
Diagnosis: Nucleophilic Aromatic Substitution (
-
The Science: The 3,5-difluoro ring is electron-poor.[1] The Weinreb amide at C1 is also electron-withdrawing. This makes the ring susceptible to attack by strong nucleophiles, displacing a fluoride ion.
-
Solution:
-
Avoid "Hard" Nucleophiles: Alkyllithiums are more likely to cause
than Grignards. -
Solvent Choice: Avoid polar aprotic solvents (like DMF or DMSO) which accelerate
. Stick to THF or Toluene.
-
Part 3: Optimized Experimental Protocol
Objective: Chemoselective addition of Phenylmagnesium Bromide to this compound.
Reagents Table
| Component | Role | Stoichiometry | Notes |
| Substrate | Electrophile | 1.0 equiv | Dried under vacuum |
| PhMgBr | Nucleophile | 1.1 - 1.2 equiv | Titrate before use |
| LaCl3[1] • 2LiCl | Additive | 1.0 equiv | Critical for selectivity |
| THF | Solvent | 0.5 M (conc) | Anhydrous |
Step-by-Step Workflow
-
Complexation (The "Turbo" Boost):
-
In a flame-dried Schlenk flask under Argon, dissolve
(1.0 equiv) in anhydrous THF. Stir for 1 hour at room temperature to ensure full solvation. -
Why: Lanthanum coordinates to the amide carbonyl, increasing its electrophilicity (activating it for attack) while suppressing the basicity of the bulk medium.
-
-
Substrate Addition:
-
Nucleophile Addition:
-
Add the Grignard reagent (PhMgBr) dropwise over 30 minutes.
-
Visual Check: The solution should remain clear or turn slightly yellow. A deep red/brown color often indicates deprotonation/polymerization of the fluoro-aromatic.
-
-
Incubation:
-
Stir at -20°C for 1 hour. Monitor by TLC/LCMS.
-
Checkpoint: The intermediate is a stable chelate. Do not warm to RT until you are ready to quench.
-
-
The "Reverse" Quench:
-
Prepare a flask of cold 1M HCl or sat.
.[2] -
Cannulate or pour the cold reaction mixture into the quenching solution with vigorous stirring.
-
Why: This prevents the "hot spot" effect where transient high concentrations of ketone form in the presence of unreacted Grignard.
-
Part 4: Decision Tree for Optimization
Figure 2: Diagnostic flow for analyzing reaction outcomes.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22, 3815–3818. [1]
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.
-
Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3⋅2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angewandte Chemie International Edition, 2006 , 45, 497–500. [1]
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990 , 90, 879–933.
Sources
Technical Support Center: Scale-Up of Reactions Involving 3,5-difluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 3,5-difluoro-N-methoxy-N-methylbenzamide, a critical intermediate in modern synthetic chemistry. Our focus is on providing practical, field-proven insights to help you navigate the complexities of moving from bench-to-pilot scale.
Section 1: Critical Safety Considerations for Scale-Up
Scaling up reactions, particularly those involving organometallic reagents, introduces significant safety hazards that must be meticulously managed.[1] The intrinsic risks associated with these reactions are amplified at a larger scale.
Q: What are the primary safety hazards when scaling up reactions with this compound, especially when using Grignard or organolithium reagents?
A: The primary safety concern is the potential for a runaway reaction due to the highly exothermic nature of the addition of organometallic reagents to the Weinreb amide.[2][3] Key hazards include:
-
Thermal Runaway: Grignard and organolithium reactions are highly exothermic.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to solvent boiling, vessel over-pressurization, and a catastrophic failure.[2]
-
Fire Hazard: The solvents typically used, such as tetrahydrofuran (THF) or diethyl ether, are extremely flammable.[4][5] A loss of containment from a runaway reaction creates a severe fire risk, especially since organometallic reagents themselves can be pyrophoric.[2]
-
Reagent Reactivity: Organolithium and Grignard reagents are highly reactive and sensitive to both air and moisture.[6][7] Any compromise in the inert atmosphere can lead to reagent decomposition, reduced yield, and potentially hazardous side reactions. All glassware and solvents must be rigorously dried before use.[5][7]
-
Handling of Magnesium: When preparing Grignard reagents in-situ, handling magnesium turnings or powder at scale requires specific protocols to manage its flammability.[4]
Section 2: FAQs on the Synthesis and Purity of the Starting Weinreb Amide
The quality of your starting material is paramount for a successful and reproducible scaled-up reaction.
Q: What is the most common method for preparing this compound at scale, and what are the critical parameters?
A: The most prevalent method is the reaction of 3,5-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[8][9] This is a nucleophilic acyl substitution.
-
Why this method? It is a reliable and high-yielding reaction. The acid chloride is a highly reactive electrophile, ensuring efficient conversion.[10]
-
Critical Parameters:
-
Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[9][11] Careful control of the base stoichiometry is crucial to prevent side reactions.
-
Temperature Control: The initial reaction can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acid chloride helps to control the reaction rate and minimize impurity formation.
-
Purity of 3,5-difluorobenzoyl chloride: The primary impurity in the acid chloride is often the parent 3,5-difluorobenzoic acid. This will react with the base and the organometallic reagent in the subsequent step, reducing yield and complicating purification. Ensure the acid chloride is of high purity before use.[12]
-
Q: What are common impurities I should look for in my this compound?
A: Besides unreacted starting materials, the primary impurity of concern is the dimer or other over-addition products formed during synthesis. Proper analytical characterization (HPLC, GC-MS, NMR) is essential to confirm purity before proceeding with the scale-up of the subsequent reaction.
Section 3: Troubleshooting Guide for Reaction Scale-Up
This section addresses specific problems you may encounter when scaling a Grignard or organolithium addition to this compound.
Reaction Initiation & Control
Q: My Grignard reaction is difficult to initiate at a larger scale. What can I do?
A: Difficulty with initiation is a classic challenge in Grignard reactions, often due to a passivating layer of magnesium oxide on the metal surface.[6] At scale, this problem can be more pronounced.
-
Causality: The induction period is the time needed to break through this oxide layer and expose fresh magnesium. A long induction period is dangerous because a large concentration of the alkyl halide can build up. Once the reaction initiates, it can proceed with uncontrollable vigor, leading to a runaway exotherm.[3][6]
-
Solutions:
-
Activation: Use a small amount of an activator like iodine or 1,2-dibromoethane. Modern methods often prefer using a small amount of pre-formed Grignard reagent to initiate the reaction, which is a more controlled process.[2][13]
-
Magnesium Quality: Use high-quality magnesium turnings with a large surface area.[14]
-
Controlled Heating: Gentle, localized heating at the start can help initiate the reaction, but a robust cooling system must be ready to manage the subsequent exotherm.[5]
-
Q: The reaction temperature is spiking uncontrollably during the addition of the organometallic reagent. How do I prevent this?
A: This indicates that the rate of heat generation is exceeding the rate of heat removal, a critical scale-up issue. The electron-withdrawing 3,5-difluoro substituents make the Weinreb amide's carbonyl carbon highly electrophilic, likely resulting in a faster, more exothermic reaction than with non-fluorinated analogues.
-
Causality: Poor heat transfer is a function of vessel geometry, stirrer efficiency, and cooling capacity.[15]
-
Solutions:
-
Slow the Addition Rate: This is the most critical control parameter. The addition should be slow enough that the cooling system can maintain the target temperature. This is known as operating under "reaction control" rather than "addition control".
-
Improve Mixing: Inefficient mixing can create localized hot spots where the reagent is added.[15] Ensure the reactor is equipped with appropriate baffles and an agitator designed for good heat and mass transfer.
-
Lower Reaction Temperature: While this may slow the reaction, it provides a larger safety margin.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase, though this may not be economically viable on a very large scale.
-
Troubleshooting Workflow: Uncontrolled Exotherm
Caption: Decision tree for managing an uncontrolled exotherm.
Incomplete Conversion & Low Yield
Q: I'm seeing a significant amount of unreacted Weinreb amide at the end of the reaction, even with excess Grignard/organolithium reagent. What's the cause?
A: This issue often points to reagent deactivation or poor mass transfer.
-
Causality:
-
Reagent Deactivation: Moisture or air leaks in the reactor will consume the organometallic reagent before it can react with the amide.[7] Acidic impurities (like residual benzoic acid from the starting material) will also quench the reagent.
-
Poor Mixing: If the organometallic reagent is not effectively dispersed, it can be locally consumed or react with itself, while portions of the Weinreb amide remain unexposed.[15]
-
-
Solutions:
-
Titrate Your Reagent: Always titrate organolithium reagents before use to confirm their molarity.[16] For Grignard reagents formed in-situ, ensure the magnesium is fully consumed.
-
Ensure Rigorous Inert Conditions: Check all seals and joints on the reactor. Purge thoroughly with an inert gas like argon before starting.
-
Improve Agitation: Increase the stirring speed or evaluate the agitator design to ensure efficient mixing of reactants.[15]
-
Impurity Formation
Q: I'm getting byproducts instead of my desired ketone. What are the likely culprits?
A: The primary advantage of the Weinreb amide is its ability to prevent over-addition to form a tertiary alcohol.[8][10] This is due to the formation of a stable, chelated tetrahedral intermediate.[8][10] If you are seeing other impurities, consider these possibilities:
-
Wurtz Coupling (Grignard Reactions): This side-product arises from the reaction of the Grignard reagent with unreacted alkyl halide.[14][17] This is more likely if the Grignard formation is slow and the subsequent reaction with the Weinreb amide is also slow.
-
Solution: Ensure the Grignard reagent is fully formed before adding the Weinreb amide. Lowering the halide concentration can also reduce the rate of Wurtz coupling.[14]
-
-
Tertiary Alcohol Formation: While less common with Weinreb amides, this can occur if the tetrahedral intermediate breaks down prematurely.
-
Causality: This breakdown is often temperature-dependent. If the reaction temperature is too high, the chelated intermediate may not be stable enough to survive until work-up.
-
Solution: Maintain strict temperature control at the recommended low temperatures for the duration of the reaction and quench at a low temperature before warming.[8]
-
Section 4: Scale-Up Protocol & Data
General Protocol: Grignard Addition to this compound
This protocol provides a general framework. Specific parameters must be optimized for your particular process and equipment.
Step 1: Reactor Preparation
-
Ensure the reactor is meticulously cleaned and dried.
-
Assemble all glassware (addition funnel, condenser, temperature probe) and flame-dry under vacuum or oven-dry and assemble hot, cooling under a stream of inert gas (Argon preferred).[4]
-
Establish and maintain a positive pressure of inert gas throughout the reaction.
Step 2: Grignard Reagent Formation (if applicable)
-
Charge the reactor with magnesium turnings and anhydrous THF.
-
Add a small portion of the alkyl/aryl halide to initiate the reaction (use of an activator may be necessary).
-
Once initiated, add the remaining halide dropwise at a rate that maintains a gentle reflux, ensuring the exotherm is controlled by the cooling system.[4]
-
After the addition is complete, stir until all the magnesium is consumed.
Step 3: Ketone Synthesis
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate vessel, dissolve this compound in anhydrous THF.
-
Add the Weinreb amide solution to the Grignard reagent via an addition funnel at a slow, controlled rate, ensuring the internal temperature does not exceed 5 °C. This is the critical heat-releasing step.
-
Monitor the reaction by an appropriate in-process control (e.g., HPLC, UPLC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or a mild acid (e.g., 1N HCl), again controlling the exotherm.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product as necessary (e.g., chromatography, crystallization).[18]
General Process Flow for Scale-Up
Sources
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- 13. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 18. Organic Syntheses Procedure [orgsyn.org]
minimizing impurities in the synthesis of ketones from 3,5-difluoro-N-methoxy-N-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ketones using 3,5-difluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Weinreb-Nahm ketone synthesis. Our goal is to provide you with in-depth troubleshooting advice and practical protocols to help you minimize impurities and maximize yield.
The Weinreb-Nahm synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity by avoiding the common problem of over-addition.[1][2][3] The reaction's success hinges on the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3][4][5] However, even robust methods can present challenges, particularly when working with electronically distinct substrates like 3,5-difluorobenzamide derivatives. This guide addresses the most common issues encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve problems you may encounter during the synthesis.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Answer:
Low or no yield is a common but solvable issue. The root cause typically falls into one of three categories: the integrity of your nucleophile, the stability of your starting material, or suboptimal reaction conditions.
-
Cause A: Inactive Organometallic Reagent
-
Why it happens: Grignard and organolithium reagents are highly sensitive to moisture and air. Exposure can rapidly degrade them, leading to a lower effective concentration than assumed.
-
Solution:
-
Titrate Your Reagent: Never assume the concentration on the bottle is accurate, especially if it has been opened previously. Perform a titration (e.g., with N-phenyl-1-naphthylamine/menthol or salicylaldehyde phenylhydrazone) immediately before use to determine the exact molarity.
-
Use Fresh Reagents & Dry Solvents: Whenever possible, use freshly prepared Grignard reagents or a new bottle of organolithium. Ensure your reaction solvents (typically THF or diethyl ether) are rigorously dried, as trace water will quench the nucleophile.[6]
-
Proper Handling: All additions should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and proper Schlenk line or syringe techniques.[6]
-
-
-
Cause B: Degradation of the Weinreb Amide
-
Why it happens: While generally stable, the this compound can degrade under harsh acidic or basic conditions. Contaminants in your glassware or solvents could be a factor.
-
Solution: Confirm the purity of your starting material via NMR or LC-MS before starting the reaction. Ensure all glassware is not only dry but also free from acidic or basic residues.
-
-
Cause C: Reaction Temperature Too Low
-
Why it happens: While low temperatures are crucial to prevent side reactions, if the temperature is too low for the specific nucleophile used, the activation energy for the addition may not be met, resulting in a stalled reaction.
-
Solution: After the initial slow addition of the nucleophile at a low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours to ensure it proceeds to completion.[7] Monitor the consumption of the starting material by TLC or LC-MS.[8]
-
Question 2: I'm isolating a significant amount of tertiary alcohol, the over-addition product. How can I prevent this?
Answer:
The formation of tertiary alcohol is the classic side reaction that the Weinreb amide is designed to prevent.[1][9] Its presence indicates that the tetrahedral intermediate is collapsing prematurely to the ketone, which then reacts with a second equivalent of the nucleophile.[10]
-
Cause: Breakdown of the Chelated Intermediate
-
Why it happens: The stability of the five-membered chelated intermediate is temperature-dependent.[3] If the reaction temperature rises too high before the organometallic reagent is fully quenched, the intermediate can break down, releasing the highly reactive ketone into a solution still rich with nucleophile.
-
Solutions:
-
Strict Temperature Control: Maintain the recommended low temperature (e.g., 0 °C or -78 °C) throughout the entire addition of the organometallic reagent. Use an appropriate cooling bath (ice/water, dry ice/acetone) and monitor the internal temperature.
-
Slow, Controlled Addition: Add the nucleophile dropwise via a syringe pump. This keeps the instantaneous concentration of the nucleophile low and helps control any exotherm.
-
Low-Temperature Quench: Quench the reaction at low temperature. Before allowing the flask to warm, add a saturated aqueous solution of NH₄Cl while the reaction is still cold.[7][11] This protonates and destroys any remaining nucleophile before the intermediate has a chance to collapse at a higher temperature.
-
-
Logical Workflow for Troubleshooting Over-addition
Caption: Troubleshooting workflow for over-addition impurity.
Question 3: My purification is difficult. The desired ketone and impurities have very similar Rf values on a TLC plate. What can I do?
Answer:
Purification of fluorinated aromatic compounds can be challenging due to their unique polarity and crystallinity.[12]
-
Cause: Similar Polarity of Components
-
Why it happens: The unreacted Weinreb amide, the ketone product, and certain nonpolar byproducts can have very similar polarities, making separation by standard column chromatography difficult.
-
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Instead of the standard ethyl acetate/hexanes, try systems with different selectivities, such as dichloromethane/hexanes or ether/pentane. A small percentage of a more polar solvent like methanol can sometimes improve separation.
-
Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size (e.g., 40-63 µm).[13]
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.
-
-
Alternative Purification Methods:
-
Recrystallization: If your ketone product is a solid, recrystallization can be an excellent method to achieve high purity. Test various solvent systems (e.g., ethanol, isopropanol, hexanes, or mixtures).
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Weinreb-Nahm ketone synthesis?
The reaction proceeds via nucleophilic addition of an organometallic reagent (R'-M) to the carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate which is stabilized by the chelation of the metal cation by both the methoxy oxygen and the carbonyl oxygen.[1][4] This stable five-membered ring prevents the collapse of the intermediate and subsequent over-addition.[5] Upon aqueous acidic workup (e.g., with NH₄Cl), the chelate is broken, and the intermediate collapses to yield the desired ketone.[2]
Reaction Mechanism
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Q2: How does the 3,5-difluoro substitution pattern affect the reaction?
The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:
-
Increased Electrophilicity: The carbonyl carbon of the Weinreb amide is more electron-deficient and therefore more reactive towards nucleophiles. This can sometimes allow the reaction to proceed at lower temperatures or with less reactive nucleophiles.
-
Product Properties: The resulting difluorinated ketone will have altered physicochemical properties, including increased lipophilicity and potentially different metabolic stability, which are important considerations in drug development.[14]
Q3: What are the generally recommended reaction conditions?
While optimal conditions should be determined empirically for each specific nucleophile, the following table provides a validated starting point.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both the Weinreb amide and the formation of organometallic reagents. Its coordinating ability helps stabilize the Grignard reagent. |
| Temperature | 0 °C to -78 °C | Crucial for maintaining the stability of the tetrahedral intermediate and preventing over-addition.[3] |
| Nucleophile Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures full consumption of the starting material, but a large excess can increase the risk of side reactions if not handled carefully.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the degradation of the highly reactive organometallic nucleophile.[6] |
| Quenching Agent | Saturated Aqueous NH₄Cl | A mild acid that effectively quenches the reaction and facilitates the breakdown of the intermediate without causing unwanted side reactions. |
Q4: How can I best monitor the reaction's progress?
Effective monitoring is key to achieving a successful outcome.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method.[8] Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The ketone product should have a higher Rf (be less polar) than the starting Weinreb amide. Stain with potassium permanganate (KMnO₄) if the compounds are not UV-active.
-
LC-MS / GC-MS: For more precise monitoring, withdraw a small aliquot from the reaction, quench it, and analyze it. This will confirm the presence of the product mass and show the relative ratio of starting material to product.[6]
Detailed Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reagent
This protocol is a general guideline and should be adapted based on the specific Grignard reagent used.
Materials:
-
This compound (1.0 equiv)
-
Organomagnesium halide (Grignard reagent, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent (1.2 equiv, as a solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, remove the ice bath and allow it to warm to room temperature for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.[13]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with an appropriate non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure ketone product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.
References
-
Weinreb ketone synthesis - Wikipedia.
-
Weinreb (ketone synthesis).
-
Converting Amides to Aldehydes and Ketones - Chemistry Steps.
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor - eGrove.
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange.
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit.
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Weinreb Ketone Synthesis - Organic Chemistry Portal.
-
Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd.
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega.
-
Weinreb ketone synthesis - YouTube.
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Grignard Reaction - Common Conditions.
-
Overaddition of grignard to weinreb amide : r/Chempros - Reddit.
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.
-
This compound synthesis - ChemicalBook.
-
Organic Syntheses Procedure.
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas.
-
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters - ChemRxiv.
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry.
-
"One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder - ResearchGate.
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing).
-
Weinreb ketone synthesis | .
-
Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics - ACS Publications.
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC.
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
-
Weinreb ketone synthesis [closed] - Chemistry Stack Exchange.
-
SYNTHESIS OF DIFLUOROMETHYL KETONES - Fluorine notes.
-
Mechanochemical difluoromethylations of ketones - PMC - NIH.
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF - ResearchGate.
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation | JACS Au - ACS Publications.
-
n-methoxy-n-methylamides.
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure.
-
4-Fluoro-N-methoxy-N-methylbenzamide - Synquest Labs.
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
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Validation & Comparative
advantages of using a Weinreb amide over an ester for ketone synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a fundamental transformation in organic chemistry, critical to the construction of a vast array of pharmaceuticals, natural products, and advanced materials.[1] While the addition of organometallic reagents to carboxylic acid derivatives is a common approach, the inherent reactivity of the resulting ketone often leads to over-addition, yielding undesired tertiary alcohols.[2][3][4] This guide provides an in-depth comparison of two common starting materials for ketone synthesis—esters and Weinreb amides—highlighting the distinct advantages of the latter in achieving high-yield, selective ketone formation.
The Challenge of Over-Addition with Esters
The reaction of an ester with an organometallic reagent, such as a Grignard or organolithium reagent, initially forms a ketone. However, ketones are generally more reactive than esters towards nucleophilic attack.[3] This disparity in reactivity means that even with careful stoichiometric control of the organometallic reagent, the newly formed ketone will preferentially react with a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol.[2][3][5] Consequently, the reaction often yields a mixture of the desired ketone, the tertiary alcohol byproduct, and unreacted starting material, complicating purification and reducing the overall yield of the target ketone.[3]
The Weinreb Amide Solution: A Stable Intermediate is Key
In 1981, Steven M. Weinreb and Steven Nahm introduced a robust solution to the over-addition problem: the use of N-methoxy-N-methylamides, now famously known as Weinreb amides.[2] The genius of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent.[1][2][6] This stability arises from the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the methoxy oxygen of the amide.[2][7][8]
This five-membered chelate is remarkably stable at low temperatures and does not readily collapse to the ketone until acidic workup.[2][6][9] By preventing the in-situ formation of the highly reactive ketone, the Weinreb amide effectively halts the reaction at the desired stage, thus precluding the second nucleophilic addition.[4][9][10]
Mechanistic Comparison: Ester vs. Weinreb Amide
The fundamental difference in the reaction pathways of esters and Weinreb amides with organometallic reagents is illustrated below.
Reaction with an Ester
The initial nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and readily collapses, eliminating the alkoxide leaving group to form a ketone. The ketone, being more reactive than the starting ester, rapidly undergoes a second nucleophilic attack to yield a tertiary alcohol upon workup.
Figure 1. Reaction pathway of an ester with a Grignard reagent, leading to over-addition.
Reaction with a Weinreb Amide
The nucleophilic attack on the Weinreb amide also forms a tetrahedral intermediate. However, this intermediate is stabilized by chelation. It remains intact until an aqueous workup, at which point it hydrolyzes to release the desired ketone.
Figure 2. Reaction pathway of a Weinreb amide, preventing over-addition.
Experimental Data: A Head-to-Head Comparison
The superior performance of Weinreb amides over esters in ketone synthesis is well-documented in the scientific literature. The following table summarizes typical experimental outcomes for the synthesis of a generic ketone, propiophenone, from the corresponding ethyl benzoate and the Weinreb amide of benzoic acid.
| Feature | Ester (Ethyl Benzoate) | Weinreb Amide |
| Organometallic Reagent | Ethylmagnesium Bromide | Ethylmagnesium Bromide |
| Equivalents of Reagent | 1.1 equivalents | 1.1 equivalents |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Primary Product | 3-Phenyl-3-pentanol | Propiophenone |
| Major Byproduct | Propiophenone | None |
| Typical Yield of Ketone | < 40% (often with significant alcohol formation) | > 85% |
| Ease of Purification | Challenging due to product mixture | Straightforward |
As the data indicates, the Weinreb amide approach consistently delivers a significantly higher yield of the desired ketone with minimal byproduct formation, simplifying the purification process.
Authoritative Grounding & Comprehensive References
The reliability of the Weinreb ketone synthesis has made it a widely adopted method in organic synthesis.[2] Its utility is further underscored by its tolerance of a wide variety of functional groups in the starting materials.[2] Numerous reviews have been published on the versatility and advantages of Weinreb amides in organic synthesis.[6][11]
Experimental Protocols
General Procedure for Ketone Synthesis via Weinreb Amide
-
Preparation of the Weinreb Amide: The Weinreb amide is typically prepared from the corresponding carboxylic acid or acid chloride. A common method involves the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC).[6] Alternatively, the acid chloride can be treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[6]
-
Reaction with Organometallic Reagent:
-
The Weinreb amide is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C).
-
A solution of the Grignard or organolithium reagent (1.1-1.5 equivalents) is added dropwise to the cooled solution of the Weinreb amide.
-
The reaction is stirred at low temperature for a specified period (e.g., 1-3 hours) and then allowed to warm to 0 °C or room temperature.
-
The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude ketone.
-
The crude product is then purified by standard methods such as column chromatography or distillation.
-
General Procedure for Ketone Synthesis via Ester (Illustrating the Challenges)
-
Reaction with Organometallic Reagent:
-
The ester is dissolved in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled in an ice bath (0 °C).
-
A solution of the Grignard or organolithium reagent (1.0-1.1 equivalents) is added dropwise to the cooled solution of the ester.
-
The reaction is stirred at 0 °C for a specified period (e.g., 1 hour) and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting crude product is a mixture that requires careful purification (e.g., column chromatography) to separate the desired ketone from the tertiary alcohol byproduct and any unreacted starting material.
-
Conclusion: A Clear Choice for Controlled Ketone Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route can have significant implications for efficiency, yield, and purity. While the use of esters for ketone synthesis is mechanistically straightforward, it is practically hampered by the persistent issue of over-addition. The Weinreb amide, through the formation of a stable, chelated tetrahedral intermediate, offers a highly reliable and versatile alternative that consistently delivers high yields of the desired ketone.[1][12] Its broad functional group tolerance and the clean nature of the reaction make it the superior choice for the precise and controlled synthesis of ketones.[2]
References
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (URL: )
- Pace, V., Senatore, R., Ielo, L., Monticelli, S., & Castoldi, L. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 50(10), 1957-1966. (URL: )
- Weinreb amides. (2000). Current Protocols in Nucleic Acid Chemistry, 1(1), 12-1-12-1. (URL: )
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (URL: )
-
Weinreb ketone synthesis - Wikipedia. (URL: [Link])
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (URL: )
- Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (URL: )
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (URL: [Link])
-
Converting Amides to Aldehydes and Ketones - Chemistry Steps. (URL: [Link])
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
-
Esters with Grignard Reagent - Chemistry Steps. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Weinreb and their Derivatives (A-Review). (URL: [Link])
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (URL: [Link])
-
Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. (URL: [Link])
-
(PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. (URL: [Link])
-
Grignard Reaction - Organic Chemistry Portal. (URL: [Link])
-
Chem 115 - Andrew G Myers Research Group. (URL: [Link])
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (URL: [Link])
-
Weinreb ketone synthesis. (URL: [Link])
-
(PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (URL: [Link])
-
Methods for preventing over addition of Grignard reagent. (URL: [Link])
-
reaction of aldehydes and ketones with grignard reagents. (URL: [Link])
-
Reaction of Grignard reagents with esters. (URL: [Link])
-
Interconversion of Acids and Derivatives- Predicting Outcomes. (URL: [Link])
-
Grignard Reaction - Common Conditions. (URL: [Link])
-
Why would in this case, Grignard selectively reacts with ester over ketone? (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Precision Analytics: qNMR vs. Chromatographic Methods for 3,5-Difluoro-N-methoxy-N-methylbenzamide
Executive Summary
3,5-Difluoro-N-methoxy-N-methylbenzamide is a critical Weinreb amide intermediate, primarily utilized for synthesizing 3,5-difluorophenyl ketones via nucleophilic addition. Its purity is paramount; trace impurities (e.g., residual acid chlorides, coupling reagents like EDC/DCC, or hydrolysis products) can quench organometallic reagents (Grignard/Lithium), leading to stalled process chemistry and yield loss.
While HPLC-UV is the industry standard for purity assessment, it fails to accurately quantify this specific molecule due to variable extinction coefficients between the amide and its precursors, and the lack of UV chromophores in common impurities like N,O-dimethylhydroxylamine salts.
This guide establishes Quantitative NMR (qNMR) as the superior, self-validating analytical standard for this compound, offering an orthogonal
Part 1: Structural & Spectral Analysis
To assess purity accurately, one must first understand the spectral behavior of the analyte. The 3,5-difluoro substitution pattern creates a plane of symmetry, simplifying the aromatic region, while the Weinreb amide moiety introduces dynamic rotational isomerism.
The Rotamer Challenge (The "Expertise" Pillar)
Unlike standard amides, Weinreb amides exhibit restricted rotation around the C(O)–N bond.
-
Observation: In
H NMR at room temperature, the N-OMe and N-Me groups often appear as broadened singlets or split peaks. -
Common Error: Inexperienced analysts often mistake these split peaks for impurities or integrate only the dominant rotamer, leading to calculated purities <95%.
-
Solution: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp singlets, or integrate the entire broad region.
Spectral Signature
| Nucleus | Feature | Chemical Shift ( | Diagnostic Value |
| N-OMe | ~3.54 ppm (Singlet/Broad) | Quantitation Target (3H) | |
| N-Me | ~3.35 ppm (Singlet/Broad) | Confirmation Target (3H) | |
| Ar-H (C2,6) | ~7.2-7.4 ppm (Multiplet) | Coupled to | |
| Ar-H (C4) | ~6.9-7.1 ppm (Triplet of Triplets) | Coupled to two | |
| Ar-F | ~ -108 to -110 ppm (Triplet) | Regioisomer check (2,4-difluoro impurities) |
Part 2: Comparative Analysis (qNMR vs. Alternatives)
The following decision matrix compares the three primary analytical techniques for this specific Weinreb amide.
Table 1: Performance Comparison
| Feature | qNMR (Recommended) | HPLC-UV | GC-MS |
| Quantification Basis | Molar ratio (Proton counting). Absolute Purity. | Peak Area %. Relative Purity. | Ionization efficiency. |
| Reference Standard | Not Required for analyte.[1][2][3][4] (Uses generic IS). | Required (to determine Response Factors). | Required. |
| Impurity Detection | Detects all protonated impurities (solvents, water). | Misses non-UV active impurities (salts, aliphatics). | Misses non-volatiles & salts. |
| Weinreb Specifics | High Accuracy. Unaffected by UV variance. | Low Accuracy. Amide UV | Risk. Thermal degradation of amide possible. |
| Speed | < 15 mins (Prep + Acquisition). | 30-60 mins (Method Dev + Run). | 20-40 mins. |
Diagram 1: Analytical Decision Matrix
Caption: Decision workflow for selecting qNMR versus HPLC based on analytical requirements.
Part 3: Experimental Protocols (The "How-To")
Method A: H qNMR (Primary Assay)
This protocol uses an internal standard (IS) to determine purity without a reference standard of the analyte.[1]
1. Internal Standard Selection:
-
Recommended: 1,3,5-Trimethoxybenzene (
6.08 ppm, s). -
Alternative: Dimethyl sulfone (
3.0 ppm, s) if the Weinreb peaks are shifted downfield.
2. Sample Preparation:
-
Weigh ~10 mg of Analyte (
) into a vial (precision 0.01 mg). -
Weigh ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 to minimize rotamer broadening and prevent evaporation errors).
3. Acquisition Parameters (Critical for Trustworthiness):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): 30 seconds .-
Reasoning:
must be . Aromatic protons and IS protons often have s. A standard 1s delay will underestimate purity by up to 10%.
-
-
Scans (NS): 16 or 32 (sufficient S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
4. Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to calibrated value, e.g., 3.00).
-
Integrate the N-OMe singlet of the analyte (expected ~3.00 for 1:1 molar ratio).
5. Calculation:
- : Integral area[1]
- : Number of protons (IS=3, Analyte N-OMe=3)
- : Molecular Weight (Analyte = 215.19 g/mol )
- : Purity of Internal Standard
Method B: F qNMR (Orthogonal Validation)
Use this if solvent peaks (DMSO/Water) overlap with the
1. Internal Standard:
-
Acquire
F spectrum without proton decoupling (inverse gated decoupling if available to remove NOE, though less critical for F-F distance). -
Delay (
): Fluorine relaxation can be slow; use s. -
Integration: Compare the IS CF3 signal (3F) to the Analyte Ar-F signal (2F).
Part 4: Troubleshooting & Workflow
Diagram 2: The qNMR Execution Workflow
Caption: Step-by-step workflow for qNMR analysis, highlighting the critical rotamer check.
Common Impurities & Shifts (DMSO-d6)
-
3,5-Difluorobenzoic acid: Hydrolysis product. Look for broad OH (>11 ppm) and shifted aromatic signals.
-
N,O-Dimethylhydroxylamine: Precursor. Signals at ~2.6 ppm (N-Me) and ~3.5 ppm (O-Me).
-
EDC/Urea Byproducts: Aliphatic multiplets in the 1.0–3.0 ppm range.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Overview of internal standard selection).
-
Burdette, J. E. (2018). "Weinreb Amide Synthesis and Reactivity." Organic Chemistry Portal. (Context on Weinreb amide stability and rotamers).
-
NIST. (2024). "Standard Reference Materials for qNMR." (Guidance on certified internal standards like Benzoic Acid and DMSO2).[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enovatia.com [enovatia.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
validation of ketone product structure from 3,5-difluoro-N-methoxy-N-methylbenzamide reaction
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Technical validation of ketone synthesis via nucleophilic addition to 3,5-difluoro-N-methoxy-N-methylbenzamide.
Executive Summary & The Challenge
The conversion of Weinreb amides to ketones is a cornerstone reaction in drug discovery, particularly for synthesizing fluorinated scaffolds used in metabolic stability studies. However, when applied to electron-deficient systems like 3,5-difluorobenzamides , the standard "self-limiting" mechanism of the Weinreb amide can be compromised.
The electron-withdrawing nature of the 3,5-difluoro motif increases the electrophilicity of the carbonyl, occasionally leading to over-addition (forming tertiary alcohols) or incomplete hydrolysis of the stable tetrahedral intermediate.
This guide compares Standard Validation (1H NMR/LC-MS) against Orthogonal Validation (19F NMR/13C NMR) to definitively confirm the ketone structure and rule out common "silent" impurities.
Reaction Mechanism & Failure Modes
To validate the product, one must understand the intermediate. The reaction relies on the formation of a stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until acidic workup.
Diagram 1: Reaction Pathway & Impurity Logic
Caption: The stability of the tetrahedral chelate is the determining factor. Premature collapse leads to over-addition (Alcohol).
Comparative Analysis of Validation Methods
We evaluate three analytical approaches to validating the ketone product.
Method A: Standard 1H NMR & LC-MS (The "Quick Check")
-
Protocol: Run a standard 1-minute LC-MS and a 16-scan 1H NMR.
-
Pros: Rapid confirmation of mass and loss of the Weinreb N-methoxy group.
-
Cons:
-
Ambiguity: The 3,5-difluoro aromatic protons appear as a multiplet (tt) that may not shift significantly between the amide and the ketone.
-
Blind Spot: LC-MS often shows the ketone mass even for the tertiary alcohol impurity due to in-source water loss (dehydration) in the mass spectrometer.
-
-
Verdict: Necessary but insufficient.
Method B: Orthogonal 19F NMR (The "Gold Standard")
-
Mechanism: Fluorine chemical shifts are hypersensitive to the electron density of the aromatic ring. Converting the amide (moderate Electron Withdrawing Group) to a ketone (strong EWG) causes a distinct shift.
-
Data Support: The 3,5-difluoro motif acts as a built-in sensor.
-
Amide SM: ~ -107 to -108 ppm.
-
Ketone Product: ~ -109 to -110 ppm (Downfield shift due to increased electron withdrawal of carbonyl).
-
Alcohol Impurity: ~ -112 to -114 ppm (Upfield shift; sp3 carbon is less withdrawing).
-
-
Verdict: Definitive for purity profile.
Method C: 13C NMR (The Structural Proof)
-
Protocol: Long-acquisition 13C NMR.
-
Target: The Carbonyl Carbon.
-
Verdict: Absolute structural confirmation.
Summary Data Table: Spectral Expectations
| Feature | Starting Material (Amide) | Target Product (Ketone) | Impurity (Tertiary Alcohol) |
| 1H NMR (Methoxy) | Singlet ~3.5 ppm (O-Me) | Absent | Absent |
| 1H NMR (N-Methyl) | Singlet ~3.2 ppm (N-Me) | Absent | Absent |
| 13C NMR (C=O) | ~165 - 170 ppm | ~190 - 200 ppm | Absent (C-OH ~75 ppm) |
| 19F NMR (Shift) | |||
| LC-MS (ESI+) | [M+H]+ 202 | [M+H]+ (202 - 61 + R) | [M-H2O]+ (False Positive) |
> Note: Shifts are representative estimates based on Hammett constants for 3,5-difluoro systems; exact values depend on the nucleophile (R).
Validated Experimental Protocol
This protocol emphasizes the workup , which is the step where the ketone is actually released.[3][4]
Step 1: Reagents & Setup
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Grignard (R-MgBr) or Organolithium (R-Li) (1.2 - 1.5 equiv).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Temp: -78°C (crucial for Li reagents) or 0°C (often sufficient for Mg).
Step 2: Reaction & Quench (The Critical Step)
-
Cool the amide solution to the desired temperature.
-
Add nucleophile dropwise. Observation: Solution often turns yellow/orange due to chelate formation.
-
Stir 1-2 hours. Monitor by TLC (Note: The stable intermediate often streaks on silica; quench a mini-aliquot in a vial with HCl before spotting).
-
Hydrolysis: Pour the cold reaction mixture into 1M HCl (or saturated NH4Cl for sensitive substrates).
-
Why: You must protonate the N-methoxy amine leaving group and break the O-Metal-O chelate.
-
-
Stir vigorously for 20 minutes to ensure complete hydrolysis of the intermediate.
Step 3: Purification
-
Extract with EtOAc or DCM.
-
Wash with brine. Dry over MgSO4.
-
Concentrate. Caution: Fluorinated ketones can be volatile. Do not leave on high vacuum for extended periods.
Validation Workflow (Decision Tree)
Use this logic flow to certify the batch.
Diagram 2: Analytical Decision Matrix
Caption: The 19F NMR step is the "gatekeeper" that distinguishes successful ketone synthesis from over-addition errors.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for 3,5-difluoro chemical shifts).
-
Hansch, C.; Leo, A.; Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
